1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a 2-methylbenzyl substitution on the benzimidazole nitrogen and an allyl group on the pyrrolidinone ring. This structural framework confers unique physicochemical and biological properties. The compound’s synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl-containing intermediates under acidic conditions, followed by functionalization of the pyrrolidinone core .
Properties
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-12-24-14-18(13-21(24)26)22-23-19-10-6-7-11-20(19)25(22)15-17-9-5-4-8-16(17)2/h3-11,18H,1,12-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVVDXVYRJARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties, derived from the evidence:
Structural and Functional Differences
- However, it lacks electron-withdrawing groups (e.g., Cl, F), which are critical for biological activity in analogs like the 5-fluoro derivative . Allyl vs.
Physicochemical Properties
- Melting Points : Analogous compounds with hydroxy or chloro substituents (e.g., 21b in ) exhibit higher melting points (214–232°C) due to intermolecular hydrogen bonding, whereas the target compound’s methylbenzyl group may reduce crystallinity, lowering its melting point.
- Synthetic Yields: The target compound’s synthesis likely mirrors the high yields (90–97%) reported for structurally related benzimidazole-pyrrolidinones , though substituent steric effects (e.g., allyl vs. phenyl) could moderately reduce efficiency.
Biological Activity
1-Allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzimidazole moiety and a pyrrolidinone ring, which contribute to its diverse pharmacological properties. The following sections provide an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₁₈N₂O, with a molecular weight of approximately 306.39 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by alkylation and cyclization processes. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers in various models.
- Antimicrobial Effects : It shows promise against several bacterial strains, indicating potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets within biological systems. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .
Case Studies and Research Findings
Table 1: Summary of Biological Activities and Findings
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells; specific pathways under investigation | |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of similar benzimidazole derivatives, compounds were found to significantly inhibit the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the potential role of reactive oxygen species (ROS) .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate immune responses effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
